molecular formula C7H3Cl2F3O2S B1319264 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1214346-10-7

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1319264
CAS No.: 1214346-10-7
M. Wt: 279.06 g/mol
InChI Key: QHZPYQQXLBLSLZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride can be synthesized through the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in the presence of 65% oleum . The reaction typically involves the following steps:

    Starting Material: 2-chloro-α,α,α-trifluorotoluene.

    Reagent: Chlorosulfuric acid.

    Conditions: The reaction is carried out in 65% oleum, which acts as a solvent and catalyst.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can influence biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the chloro group at the para position.

    2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the trifluoromethyl group at the meta position.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the chloro group.

Uniqueness

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of derivatives formed during chemical reactions. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) makes the sulfonyl chloride group highly electrophilic, enhancing its reactivity with nucleophiles .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZPYQQXLBLSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591702
Record name 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-10-7
Record name 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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